molecular formula C16H13NO2 B12853399 Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate

Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12853399
M. Wt: 251.28 g/mol
InChI Key: GAYQMTLMNCHELZ-UHFFFAOYSA-N
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Description

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, featuring a cyanomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate typically involves the reaction of 4-bromomethylbenzonitrile with methyl 4-bromobenzoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or tetrahydrofuran . The reaction proceeds under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar process, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the cyanomethyl and carboxylate ester groups on the biphenyl scaffold.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-[4-(cyanomethyl)phenyl]benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-17/h2-8,11H,9H2,1H3

InChI Key

GAYQMTLMNCHELZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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